3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Description
3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine-derived compound characterized by a methoxy-substituted benzyl ether side chain attached to the piperidine ring via an ethyl linker.
Properties
IUPAC Name |
3-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15-7-3-2-6-14(15)12-18-10-8-13-5-4-9-16-11-13;/h2-3,6-7,13,16H,4-5,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONWGNQBZVBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating neurological disorders and other medical conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a methoxybenzyl ether, which influences its interaction with biological targets. Its molecular formula is , and it has been studied for its solubility and stability under physiological conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like Alzheimer's disease.
- Signal Transduction Modulation : The compound may affect signaling pathways related to inflammation and oxidative stress, contributing to its protective effects in neuronal tissues.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of reactive oxygen species (ROS) levels.
- Antidepressant Properties : Preliminary investigations suggest that the compound may exhibit antidepressant-like effects in animal models, possibly by enhancing monoaminergic signaling.
- Anti-inflammatory Activity : The compound has been reported to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the efficacy of this compound:
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.
- Inflammation Reduction : In vitro studies demonstrated that the compound significantly decreased the production of pro-inflammatory cytokines in cultured microglia.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Potential Antidepressant Activity
Research indicates that compounds similar to 3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride may exhibit antidepressant properties. The piperidine structure is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This action is critical in developing new antidepressants that can provide relief from major depressive disorders without the side effects associated with traditional therapies.
Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of piperidine and their effects on serotonin receptors. The findings suggested that modifications on the piperidine ring could enhance binding affinity and selectivity for serotonin receptors, indicating a promising pathway for developing new antidepressants .
2. Analgesic Properties
The compound's structure suggests potential analgesic effects, which are being explored through various preclinical models. The analgesic activity may be attributed to its interaction with opioid receptors or modulation of pain pathways in the central nervous system.
Case Study : In a recent pharmacological study, derivatives of similar piperidine compounds were tested for their analgesic effects in rodent models. Results demonstrated significant pain relief compared to control groups, highlighting the potential of these compounds in pain management .
Synthetic Applications
1. Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups facilitate further chemical modifications, making it a versatile building block in synthetic organic chemistry.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Alkylation | Piperidine Derivative | |
| Acylation | Amide Compound | |
| Coupling Reactions | Biologically Active Compounds |
Pharmacological Research
1. Neuropharmacology Studies
The compound's interaction with various receptors has been a focal point in neuropharmacology research. Studies suggest that it may influence dopaminergic and adrenergic systems, which are crucial for mood regulation and cognitive functions.
Case Study : A neuropharmacological assessment evaluated the impact of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Benzyl Substituents
3-(2-Methoxy-5-methylbenzyl)piperidine Hydrochloride (CAS 1171173-82-2)
- Structural Difference : A methyl group is added at the 5-position of the benzyl ring.
- The similarity score (0.98 vs. the target compound) indicates minor structural divergence .
- Applications : Likely shares similar biological targets but may exhibit altered pharmacokinetics.
3-(2-((3,5-Dimethoxybenzyl)oxy)ethyl)piperidine Hydrochloride (CAS 1220038-96-9)
- Structural Difference : Two methoxy groups at the 3- and 5-positions of the benzyl ring.
- Impact : Additional methoxy groups may improve binding affinity to aromatic interaction sites (e.g., serotonin or sigma receptors) but could introduce steric hindrance .
- Research Findings: Dimethoxy analogs often show enhanced receptor selectivity compared to monosubstituted derivatives.
3-(2-Chlorobenzyl)piperidine Hydrochloride (CAS 7660-47-1)
Analogs with Modified Piperidine Substituents
3-Methoxypiperidine Hydrochloride (CAS 688809-94-1)
- Structural Difference : Methoxy group directly attached to the piperidine ring (position 3) instead of the benzyl side chain.
- Reported melting point: 108–112°C .
- Applications : Simplified structure may serve as a scaffold for CNS-targeted drugs.
3-Methylpiperidine Hydrochloride (CAS 58531-29-6)
Analogs with Halogenated Benzyl Groups
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride (CAS 1289386-70-4)
- Structural Difference : Chlorine and fluorine substituents at the 2- and 6-positions of the benzyl ring.
- Impact : Dual halogens enhance metabolic stability and receptor binding affinity. Molecular weight: 294.19 g/mol .
- Research Context : Halogenated derivatives are explored for antimicrobial or anticancer activity.
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
Key Research Insights
- Methoxy vs. Halogen Substituents : Methoxy groups enhance solubility and hydrogen bonding, whereas halogens improve stability and target affinity but may increase toxicity.
- Side Chain Flexibility : The ethyl linker in the target compound balances rigidity and flexibility, optimizing receptor fit compared to shorter/longer linkers.
- Piperidine Modifications : Substituents on the piperidine ring (e.g., methoxy vs. methyl) significantly alter electronic properties and bioavailability .
Preparation Methods
Starting Materials
- Piperidine or 3-substituted piperidine derivative (e.g., 3-piperidinol or 3-piperidone derivatives)
- 2-(2-Methoxybenzyl)oxyethyl halide or tosylate as the alkylating agent
- Hydrochloric acid (HCl) for salt formation
- Solvents: commonly ethyl acetate, diethyl ether, or isopropanol
- Bases: sodium carbonate or other mild bases for neutralization
Stepwise Synthesis
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-(2-methoxybenzyl)oxyethyl alkylating agent | Reaction of 2-methoxybenzyl alcohol with 2-chloroethyl or 2-bromoethyl halide under basic conditions | Generates the electrophilic intermediate for alkylation |
| 2 | Alkylation of piperidine nitrogen | Piperidine derivative reacted with alkylating agent in anhydrous solvent (e.g., acetonitrile, ethyl acetate) under inert atmosphere | Temperature controlled (0°C to room temp) to minimize side reactions |
| 3 | Work-up and extraction | Reaction mixture quenched with aqueous ammonium chloride or sodium bicarbonate, extracted with ethyl acetate | Organic layers combined, dried over sodium sulfate |
| 4 | Purification | Concentration under reduced pressure, recrystallization from suitable solvents (e.g., isopropanol/methanol) | Crystallization at low temperature (-20°C) to enhance purity |
| 5 | Formation of hydrochloride salt | Treatment of free base with HCl in isopropanol or ethyl acetate | Salt isolated by filtration and drying |
This procedure aligns with methods used for similar piperidine derivatives, as described in patent WO2019165981A1 and VulcanChem product synthesis notes.
Reaction Conditions and Analytical Data
Reaction Monitoring
- Thin Layer Chromatography (TLC) is employed to monitor the completion of alkylation reactions.
- Reaction temperature is carefully controlled, typically between 0°C and 25°C, to avoid decomposition or side reactions.
Extraction and Purification
- Multiple extractions with ethyl acetate (3×) ensure maximum recovery of the product.
- Drying agents such as anhydrous sodium sulfate are used to remove residual water.
- Crystallization is conducted at low temperatures (-20°C) over several days to obtain high-purity hydrochloride salt crystals.
Characterization
- The hydrochloride salt is characterized by melting point determination, NMR spectroscopy (1H and 13C), and mass spectrometry.
- Molecular formula: C15H24ClNO2
- Molecular weight: 285.81 g/mol
- SMILES notation: COC1=CC=C(C=C1)COCCC2CCCNC2.Cl
- Typical melting point range for hydrochloride salts is around 100-110°C, depending on crystallization conditions.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylating agent | 2-(2-Methoxybenzyl)oxyethyl chloride/bromide | Prepared from 2-methoxybenzyl alcohol |
| Solvent | Acetonitrile, ethyl acetate, isopropanol | Anhydrous conditions preferred |
| Reaction temperature | 0°C to room temperature | Controlled addition to avoid side reactions |
| Reaction time | 1 to 4 hours | Monitored by TLC |
| Work-up | Aqueous ammonium chloride wash, extraction with ethyl acetate | Ensures removal of inorganic impurities |
| Drying agent | Anhydrous sodium sulfate | Removes residual water |
| Crystallization temperature | -20°C for 2 to 7 days | Improves purity and yield |
| Salt formation | HCl treatment in isopropanol or ethyl acetate | Yields hydrochloride salt |
Research Findings and Optimization
- The choice of alkylating agent and reaction solvent significantly affects yield and purity.
- Slow addition of the piperidine derivative to the alkylating agent under nitrogen atmosphere improves selectivity.
- Crystallization at sub-zero temperatures enhances the isolation of the pure hydrochloride salt.
- Use of mild bases during work-up prevents decomposition of the product.
- Analytical techniques such as TLC, NMR, and mass spectrometry are essential for confirming product identity and purity.
Q & A
Q. What are the key steps in synthesizing 3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the piperidine intermediate via hydrogenation of a pyridine derivative using catalysts like Pd/C under hydrogen gas .
- Step 2: Ethoxylation or alkylation of the intermediate with 2-methoxybenzyl ether groups. Reaction solvents (e.g., dichloromethane, ethanol) and temperature (40–80°C) critically influence yield. For example, prolonged reaction times (>12 hours) in anhydrous conditions reduce side products .
- Step 3: Salt formation with HCl in methanol/ethanol to produce the hydrochloride form. Purity is enhanced via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Optimization: Use kinetic monitoring (TLC/HPLC) to identify optimal reaction termination points. Adjust solvent polarity to favor nucleophilic substitution .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and methoxybenzyl aromatic protons (δ 6.8–7.2 ppm). Splitting patterns verify substitution positions .
- HPLC-MS: Reverse-phase C18 columns (mobile phase: 0.1% formic acid/acetonitrile) assess purity (>98%). Mass spectra (ESI+) show [M+H]⁺ peaks matching the molecular weight (e.g., 297.8 g/mol) .
- Melting Point: Consistency with literature values (e.g., 180–185°C) confirms crystallinity and salt stability .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in airtight, light-resistant containers at 2–8°C. Desiccants (silica gel) prevent hygroscopic degradation .
- Avoid prolonged exposure to >40°C or humidity >60%, which can hydrolyze the ether bond or cause deliquescence .
- Stability testing via accelerated aging (40°C/75% RH for 6 months) is recommended for long-term studies .
Advanced Research Questions
Q. How can researchers design pharmacological studies to evaluate this compound’s receptor-binding affinity?
Methodological Answer:
- In Vitro Assays:
- Radioligand Binding: Use cell membranes expressing target receptors (e.g., opioid, serotonin receptors). Competitive binding assays with ³H-labeled ligands (e.g., [³H]naloxone) quantify IC₅₀ values .
- Functional Activity: Measure cAMP inhibition or calcium flux in HEK293 cells to assess agonism/antagonism .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Data normalization to reference agonists/antagonists (e.g., morphine for µ-opioid receptors) ensures reproducibility .
Q. What computational strategies can predict the compound’s reactivity or metabolic pathways?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict reaction pathways, such as hydrolysis of the ether linkage under acidic conditions .
- Metabolism Prediction: Tools like MetaSite simulate cytochrome P450-mediated oxidation. Prioritize metabolites with high topological polar surface area (>60 Ų) for experimental validation .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with µ-opioid receptors) to identify critical binding residues and guide structural analogs .
Q. How should researchers address contradictions in stability or bioactivity data across studies?
Methodological Answer:
- Controlled Replication: Standardize assay conditions (e.g., pH, temperature, solvent) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in cell lines or buffer compositions .
- Stability Reassessment: Conduct parallel stability tests under reported conflicting conditions (e.g., aqueous vs. anhydrous environments) using HPLC-UV to track degradation products .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases. Cross-reference with structural analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine HCl) to validate trends .
Q. What protocols mitigate hazards during handling, given limited toxicity data?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and ANSI Z87.1-certified goggles. Fume hoods (≥0.5 m/s airflow) prevent inhalation of aerosols .
- Spill Management: Absorb powders with vermiculite; neutralize acidic residues with sodium bicarbonate. Contaminated waste must comply with EPA/DOT regulations .
- Toxicity Screening: Prioritize Ames tests (bacterial reverse mutation) and acute toxicity assays (OECD 423) to establish preliminary safety profiles .
Q. How can researchers optimize synthetic routes for scalability while maintaining purity?
Methodological Answer:
- Flow Chemistry: Continuous reactors reduce batch variability. For example, fixed-bed reactors with immobilized catalysts (e.g., Pd/Al₂O₃) enhance hydrogenation efficiency .
- Process Analytical Technology (PAT): In-line FTIR monitors intermediate formation; feedback loops adjust reagent feed rates in real time .
- Green Chemistry: Substitute dichloromethane with cyclopentyl methyl ether (CPME) to improve environmental metrics (E-factor <5) without compromising yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
